

# Fmoc-d-Phenylalaninol structure and molecular weight

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## Compound of Interest

Compound Name: *Fmoc-d-Phenylalaninol*

Cat. No.: *B140897*

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## An In-depth Technical Guide on **Fmoc-D-Phenylalaninol**

This guide provides a comprehensive overview of the chemical properties of **Fmoc-D-Phenylalaninol**, a key reagent in peptide synthesis and drug development. It is intended for researchers, scientists, and professionals in the field of medicinal chemistry and biochemistry.

## Core Compound Data

**Fmoc-D-Phenylalaninol** is an N-terminally protected form of D-phenylalaninol. The 9-fluorenylmethoxycarbonyl (Fmoc) group serves as a base-labile protecting group for the primary amine, which is a cornerstone of modern solid-phase peptide synthesis (SPPS). Its structure combines the chirality of the D-phenylalaninol backbone with the utility of the Fmoc protecting group.

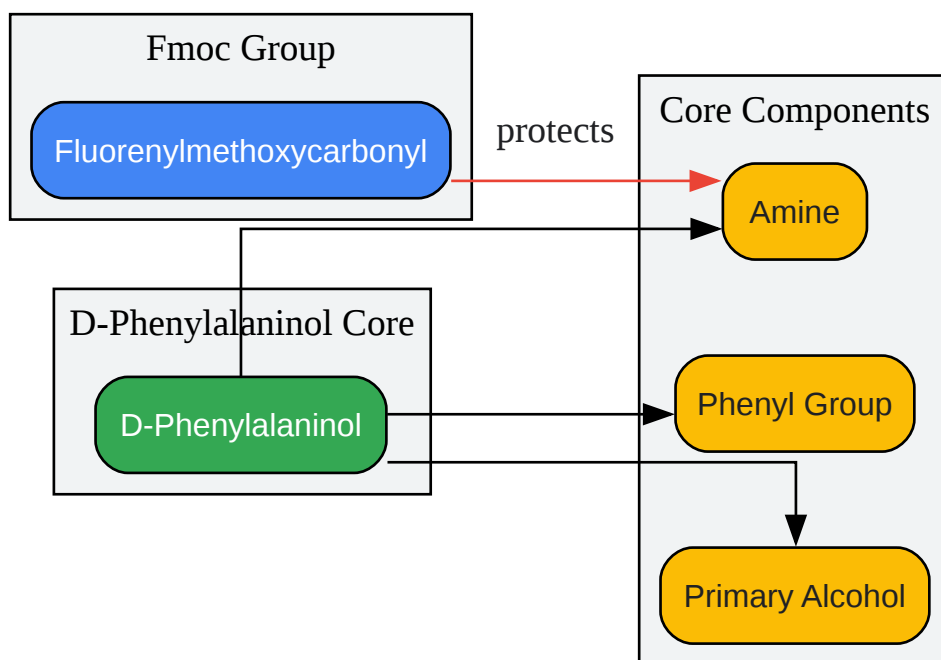
## Physicochemical Properties

The key quantitative data for **Fmoc-D-Phenylalaninol** are summarized in the table below. This information is critical for experimental design, including reaction stoichiometry and analytical characterization.

Property	Value	Citations
Molecular Formula	C <sub>24</sub> H <sub>23</sub> NO <sub>3</sub>	[1][2][3]
Molecular Weight	373.45 g/mol	[1]
373.4 g/mol	[2][3][4]	
Appearance	White to off-white powder	[1]
Purity (HPLC)	≥ 98%	[1]
IUPAC Name	(R)-N-(9H-fluoren-9-ylmethyl) 2-amino-3-phenylpropan-1-ol	
Synonyms	Fmoc-(R-2-amino-3-phenyl-1- propanol, Fmoc-D-Phe-ol	[1][3]

## Structural Representation

The chemical structure of **Fmoc-D-Phenylalaninol** is composed of three key moieties: the fluorenylmethoxycarbonyl (Fmoc) protecting group, the D-phenylalanine backbone, and a hydroxyl group. The logical relationship between these components is illustrated in the diagram below.



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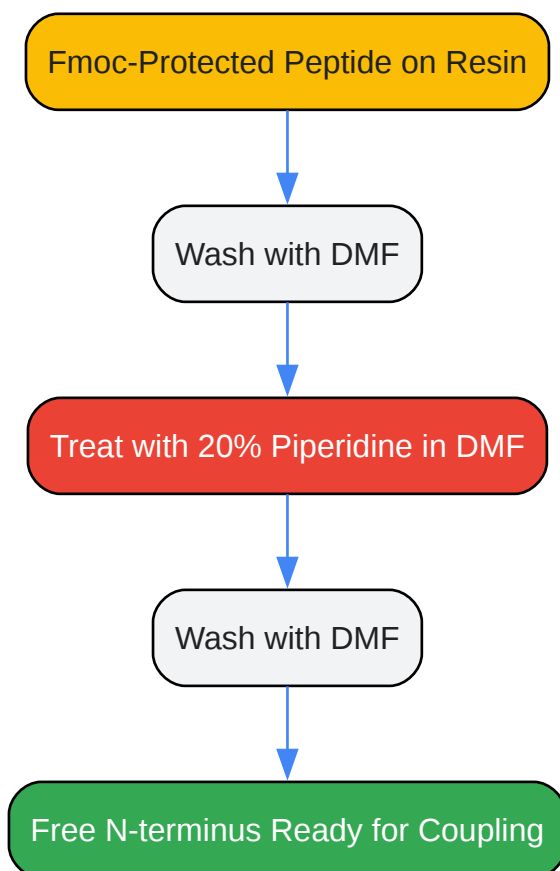
Logical structure of **Fmoc-D-Phenylalaninol**.

## Experimental Protocols

While specific experimental protocols are highly dependent on the application, a general methodology for the use of **Fmoc-D-Phenylalaninol** in solid-phase peptide synthesis (SPPS) is outlined below.

### Fmoc Deprotection in SPPS

A common experimental workflow for the removal of the Fmoc protecting group during SPPS is illustrated in the following diagram. This is a critical step to allow for the coupling of the next amino acid in the peptide sequence.



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Workflow for Fmoc deprotection in SPPS.

### Methodology:

- **Resin Swelling:** The peptide-bound resin is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF).
- **Initial Wash:** The resin is washed with DMF to remove any residual reagents from the previous coupling step.
- **Deprotection:** The resin is treated with a 20% solution of piperidine in DMF. This basic solution cleaves the Fmoc group from the N-terminus of the peptide. The reaction is typically agitated for a specific duration (e.g., 5-20 minutes) and may be repeated.
- **Post-Deprotection Wash:** The resin is thoroughly washed with DMF to remove the cleaved Fmoc-piperidine adduct and excess piperidine.
- **Confirmation:** The completion of the deprotection step can be monitored using a qualitative test, such as the Kaiser test.
- **Next Coupling:** The resin with the deprotected N-terminus is now ready for the coupling of the next Fmoc-protected amino acid in the sequence.

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## References

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